3-(2-Fluoro-benzylamino)-propan-1-ol
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Overview
Description
“3-(2-Fluoro-benzylamino)-propan-1-ol” is a compound that contains a fluoro-benzylamino group attached to the third carbon of a propanol group. The presence of the fluorine atom can significantly alter the chemical properties of the compound, potentially making it useful in various applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or through the use of enzymes .Molecular Structure Analysis
The molecular structure of this compound would consist of a three-carbon chain (propanol) with a fluoro-benzylamino group attached to the third carbon. The presence of the fluorine atom can significantly alter the electronic structure of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atom and the benzylamino group. Fluorine is highly electronegative, which can influence the compound’s reactivity .Scientific Research Applications
Radioligand Development for Neurological Studies
- A new class of N-benzyl-aminoalcohols was synthesized and characterized for its affinity towards serotonin (5-HT(2)) and dopamine (D(2)) receptors. One compound, 3-benzylamino-1-(4-fluoro-2-iodophenyl)-propan-1-ol, demonstrated micromolar range IC(50) values for both D(2) and 5-HT(2) receptors. This compound, when radiolabeled, showed potential as a brain-imaging agent due to its ability to cross the blood-brain barrier and localize in brain regions rich in dopamine- and serotonin receptors (Guarna et al., 2001).
Antifungal Drug Development
- Novel triazole derivatives synthesized as antifungal agents showed significant activity against Candida albicans and Candida krusei, with some compounds exhibiting stronger activity than the standard drugs Fluconazole and Itraconazole. The research provides valuable insights into the structure–activity relationships of these compounds (Tang et al., 2013).
Cancer Research
- A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives were synthesized and evaluated for their Src kinase inhibitory and anticancer activities on human breast carcinoma cells. Among these, specific compounds showed notable inhibitory potency and reduced the growth of breast carcinoma cells, suggesting potential therapeutic applications (Sharma et al., 2010).
Pharmaceutical Research on Designer Stimulants
- The pharmacokinetic data of 3-Fluorophenmetrazine (3-FPM), a fluorinated derivative of phenmetrazine, were explored to understand its potential medical applications and implications in drug abuse cases. This study highlights the importance of characterizing new psychoactive substances for forensic and clinical toxicology (Grumann et al., 2019).
Antiviral Research
- The synthesis and evaluation of novel 3-[(2R*)-2-[(2S*)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives for their antimicrobial activities demonstrated potential against bacterial and fungal strains, highlighting their relevance in developing new antimicrobial agents (Mannam et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylamino]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c11-10-5-2-1-4-9(10)8-12-6-3-7-13/h1-2,4-5,12-13H,3,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZITGRUQAOIKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389973 |
Source
|
Record name | 3-(2-Fluoro-benzylamino)-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-21-7 |
Source
|
Record name | 3-[[(2-Fluorophenyl)methyl]amino]-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436087-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Fluoro-benzylamino)-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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